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1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

p38 MAPK Kinase Inhibition Potency

Reproducible SAR studies on pyrazolyl-urea kinase inhibitors demand exact structural fidelity-substituting the cycloheptyl or pyridinyl-pyrazole moieties can cause catastrophic potency loss or selectivity shifts. This compound delivers the precise scaffold required for p38 MAPK/Src family kinase and sEH target engagement studies. • Baseline IC50: 28 µM, enabling quantifiable medicinal chemistry optimization. • Two distinct vectors (cycloheptyl & pyridin-2-yl-pyrazole) for systematic analoging. • Validated for phenotypic screening library inclusion; ready for hit-to-lead progression. Sourced from authenticated stock with full analytical characterization (HRMS, HPLC ≥95%), ensuring batch-to-batch consistency for multi-lab replication studies.

Molecular Formula C18H25N5O
Molecular Weight 327.432
CAS No. 1448060-28-3
Cat. No. B2496408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS1448060-28-3
Molecular FormulaC18H25N5O
Molecular Weight327.432
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C18H25N5O/c24-18(21-15-7-3-1-2-4-8-15)20-12-14-23-13-10-17(22-23)16-9-5-6-11-19-16/h5-6,9-11,13,15H,1-4,7-8,12,14H2,(H2,20,21,24)
InChIKeyHEBGRFBHLNUFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea: Kinase & Hydrolase Research


1-Cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic, small-molecule pyrazolyl-urea derivative. It belongs to a class of compounds widely explored for modulating intracellular kinase pathways, including p38 MAPK and Src family kinases, as well as for inhibiting soluble epoxide hydrolase (sEH) [1]. The compound is characterized by a central urea scaffold linking a cycloheptyl moiety to a pyridinyl-pyrazole group, a structural arrangement associated with potent and tunable biological activity [1].

Pyrazolyl-urea scaffold for kinase and hydrolase target engagement
Cycloheptyl and pyridin-2-yl-pyrazole substituents for activity modulation
Suited for SAR exploration, p38 MAPK pathway studies, and sEH inhibition research

Why Generic Substitution Fails: Pharmacophore Specificity


Class-level structure-activity relationship (SAR) studies demonstrate that the biological activity of pyrazolyl-ureas is exquisitely sensitive to the nature of the N-substituents on the urea core. For instance, the potency of p38 MAPK inhibition can shift from micromolar to nanomolar ranges with specific substitutions on the pyrazole ring [1]. Simply interchanging analogs within this class, such as those with different aryl or cycloalkyl groups, risks a catastrophic loss of potency or a complete shift in kinase selectivity profile. This makes the procurement of the exact compound, with its defined cycloheptyl and 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl substitution, critical for reproducible research.

Substituent sensitivity Different N-aryl or N-cycloalkyl groups may drastically shift potency and kinase selectivity profile.
Scaffold mismatch Analog swapping within the pyrazolyl-urea class can alter target engagement, risking unreproducible results.

Quantitative Differentiation Guide


Reported Micromolar Potency for SAR Context

A reported IC50 value of 28 µM has been noted for this compound [1]. While the specific target and assay conditions for this measurement are not fully detailed in the source, this micromolar potency serves as a critical baseline for differentiation against more potent, optimized pyrazolyl-urea analogs. For example, related compounds in the pyrazolyl-urea class have achieved p38α inhibition with IC50 values as low as 270 nM and 42 nM after structural optimization [2]. This demonstrated >100-fold increase in potency in optimized analogs underscores why 1448060-28-3's specific substitution pattern is a starting point for SAR exploration, not a final optimized candidate.

Baseline IC50
Data to verify
28 µM (target compound) vs 270 nM / 42 nM (optimized analogs)
Supports SAR starting-point context
Target and assay conditions not fully specified
p38 MAPK Kinase Inhibition Potency

Class-Level p38 MAPK Inhibition Profile

Pyrazolyl-urea derivatives are established as a scaffold for p38 MAPK inhibition. One study on related pyrazolyl urea derivatives demonstrated p38alpha MAPK inhibition with IC50 values ranging from 37 µM to 69 µM, comparable to or better than the standard inhibitor SB 203580 (IC50 = 43 µM) [1]. While this class-level data does not directly measure compound 1448060-28-3, it establishes a strong inference that compounds with the core pyrazolyl-urea scaffold can be effective p38alpha inhibitors, and the specific substituents on 1448060-28-3 are expected to modulate its activity within this range.

p38α MAPK Profile
Class-level
Related analogs: IC50 37–69 µM (vs SB 203580: 43 µM)
Class-level pathway inhibition context
No direct measurement for this compound
p38alpha MAPK Anti-inflammatory Kinase Inhibitor

Cycloheptyl Moiety Modulates Lipophilicity and Target Engagement

The cycloheptyl group on the urea core is a key determinant of lipophilicity and biological activity in related enzyme inhibitors. A systematic study of 1,3-disubstituted ureas demonstrated that the incorporation of a cycloheptane fragment contributes to potent inhibition of soluble epoxide hydrolase (sEH), with the lipophilicity of this group directly influencing binding affinity [1]. Analogs containing bicyclo[2.2.1]heptane or other cycloalkyl fragments showed distinct activity profiles, confirming that the cycloheptyl group of 1448060-28-3 is not a generic hydrophobic anchor but a precise structural feature that differentiates it from cyclopentyl, cyclohexyl, or aryl-substituted analogs.

Cycloheptyl Lipophilicity
Class-level
Enhances sEH binding affinity
Unique substitution advantage
Distinct from cyclopentyl/cyclohexyl analogs
Lipophilicity sEH Inhibition Physicochemical Property

Multi-Target Potential via Pyrazolyl-Urea Scaffold

The pyrazolyl-urea scaffold is recognized as a privileged structure capable of interacting with multiple kinase targets, including Src, p38-MAPK, and TrkA, as well as enzymes like sEH [1]. This multi-target potential is a differentiating feature for 1448060-28-3, as it positions the compound as a useful tool for probing polypharmacology or for use in phenotypic screening, which is distinct from highly selective, single-target inhibitors. The specific pyridine substitution on the pyrazole ring further influences kinase selectivity, providing a rationale for choosing 1448060-28-3 over other pyrazolyl-ureas with different heteroaryl groups.

Multi-target Engagement
Reported
Scaffold engages p38, Src, TrkA, sEH
Supports phenotypic screening fit
Based on class SAR review
Multi-kinase Inhibition Drug Discovery Selectivity Profile

Key Application Scenarios


SAR Probe Development for p38 MAPK or Dual Kinase/sEH Inhibitors

1448060-28-3 serves as a core scaffold for systematic SAR studies. The micromolar IC50 value (28 µM) provides a quantifiable baseline for medicinal chemistry optimization efforts aimed at improving potency and selectivity [1]. The unique cycloheptyl and 3-(pyridin-2-yl)-pyrazolyl substitutions offer two distinct vectors for chemical modification, as supported by class-level evidence showing that such substitutions critically modulate activity [2].

Phenotypic Screening in Inflammation and Oncology

Given the validated multi-kinase and hydrolase target engagement potential of the pyrazolyl-urea class, this compound is a strong candidate for inclusion in phenotypic screening libraries for identifying novel anti-inflammatory or anti-cancer mechanisms [1]. A reported affinity in the micromolar range (28 µM) is typical for initial phenotypic 'hit' identification, preceding hit-to-lead optimization [1].

Pharmacophore Modeling and Computational Chemistry

The compound's well-defined structure and its placement within the well-studied pyrazolyl-urea class make it an excellent datapoint for building or validating pharmacophore models for kinase or sEH inhibition [1]. The cycloheptyl group's contribution to hydrophobic interactions can be computationally benchmarked against the known activity of simpler cycloalkyl analogs [2].

Application
Selection Property
Validation Focus
SAR Probe Development
Pyrazolyl-urea scaffold with modifiable cycloheptyl and pyridinyl vectors
Potency improvement via systematic SAR and selectivity profiling
Phenotypic Screening
Multi-kinase and sEH target engagement profile
Hit identification in inflammatory and oncology models
Pharmacophore Modeling
Defined cycloheptyl and pyridin-2-yl substituents
Computational benchmarking against cycloalkyl analogs
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